molecular formula C8H6INO3 B15205536 1-(2-Iodo-4-nitrophenyl)ethan-1-one

1-(2-Iodo-4-nitrophenyl)ethan-1-one

Cat. No.: B15205536
M. Wt: 291.04 g/mol
InChI Key: IEEOCJAWJJIUMK-UHFFFAOYSA-N
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Description

1-(2-Iodo-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of iodine and nitro groups attached to a phenyl ring, with an ethanone group

Preparation Methods

The synthesis of 1-(2-Iodo-4-nitrophenyl)ethan-1-one typically involves the iodination and nitration of a phenyl ethanone precursor. One common method includes the reaction of 2-iodo-4-nitroaniline with acetic anhydride under acidic conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Iodo-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodo-4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Iodo-4-nitrophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Iodo-4-nitrophenyl)ethan-1-one include:

    1-(4-Iodophenyl)ethan-1-one: Lacks the nitro group, making it less reactive in redox reactions.

    1-(2-Nitrophenyl)ethan-1-one: Lacks the iodine atom, affecting its ability to participate in substitution reactions.

    1-(2-Iodo-4-methylphenyl)ethan-1-one: The methyl group alters its steric and electronic properties, impacting its reactivity.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(2-iodo-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3

InChI Key

IEEOCJAWJJIUMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

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